Gentamicin C1

Nephrotoxicity Aminoglycoside safety Renal toxicology

Commercial gentamicin lots exhibit congener abundance variation up to 1.9-fold between manufacturers, confounding batch release and susceptibility testing. Gentamicin C1 (CAS 25876-10-2) is the essential reference standard for resolving this variability. • Enables congener-specific HPLC quantitation with validated LOQ of 0.07 mg/L for C1, supporting pharmacopoeial monograph compliance. • Pure C1 serves as a defined comparator in structure-toxicity studies-exhibits 1.8-fold higher EC50 than C2 in cochleotoxicity assays (728 vs. 403 μM). • Critical for ANDA submissions requiring component-specific characterization of the gentamicin complex.

Molecular Formula C21H43N5O7
Molecular Weight 477.6 g/mol
CAS No. 25876-10-2
Cat. No. B029906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentamicin C1
CAS25876-10-2
SynonymsO-2-Amino-2,3,4,6,7-pentadeoxy-6-(methylamino)-α-D-ribo-heptopyranosyl-(14)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(16)]-2-deoxy-D-streptamine Pentaacetate Salt; 
Molecular FormulaC21H43N5O7
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
InChIInChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
InChIKeyCEAZRRDELHUEMR-CAMVTXANSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water
Soluble in pyridine, dimethylformamide, in acidic media with salt formation;  moderately soluble in methanol, ethanol, acetone;  practically insoluble in benzene, halogenated hydrocarbons

Structure & Identifiers


Interactive Chemical Structure Model





Gentamicin C1: Core Properties & Congener Differences


Gentamicin C1 (CAS 25876-10-2) is a major aminoglycoside antibiotic component derived from the fermentation of Micromonospora purpurea [1]. It is one of three primary congeners—alongside C1a and C2—that comprise the clinically used gentamicin complex [2]. Characterized by a central 2-deoxystreptamine core with methyl substitution at the N6' position on the purpurosamine ring, gentamicin C1 binds to the 30S ribosomal subunit to inhibit bacterial protein synthesis [3]. While all three major congeners share a common mechanism of action, differences in their methylation patterns around ring I drive quantifiable distinctions in antimicrobial potency, nephrotoxicity, and cochleotoxicity [4]. Pure gentamicin C1 serves as an essential analytical reference standard for HPLC method development, quality control of commercial gentamicin formulations, and structure-toxicity research.

Analytical Reference Standard For HPLC congener profiling and QC batch release testing
Structure-Toxicity Research Correlates N6'-methyl substitution with reported renal and cochlear endpoint differences
Congener Differentiation Enables separate quantitation of C1, C1a, C2 in biological research matrices

Gentamicin C1: Why Substitution Matters


Gentamicin C1, C1a, and C2 differ structurally only by methyl substitution at the N6' and C6' positions on the purpurosamine ring, yet these subtle differences drive up to 128-fold variation in potency against AME-harboring strains and markedly divergent toxicity profiles [1]. Commercial gentamicin formulations exhibit congener abundance variation up to 1.9-fold between manufacturers and up to 4.1-fold on AST disks, rendering susceptibility testing potentially non-predictive of clinical outcomes [2]. Pharmacokinetic studies reveal differential clearance and volume of distribution among congeners, with C1 demonstrating the highest clearance [3]. Consequently, generic substitution—whether between congeners or between commercial gentamicin lots—introduces quantifiable and consequential variability in both efficacy and safety margins. Precise analytical differentiation of C1 is therefore essential for reproducible research, regulatory compliance, and informed procurement.

Batch-to-Batch Composition
Commercial gentamicin lots show C2 content variation that may shift nephrotoxic risk beyond labeled total concentration.
AST Disk Variability
Congener abundance on disks can vary substantially, potentially confounding resistance interpretation when using mixed-species disks.
Differential Pharmacokinetics
C1 clearance differs from other congeners; assuming uniform exposure may lead to inaccurate research PK/PD assessments.

Gentamicin C1 Comparative Evidence


Nephrotoxicity vs. C2

In a direct comparative study, rats administered gentamicin C1 at 40 mg/kg/day for 7 days exhibited a mean serum creatinine level of 0.5 mg/dL, compared to 0.8 mg/dL in rats receiving gentamicin C2 at the identical dose and duration (P < 0.001) [1]. C1a-treated rats showed no detectable toxicity until day 14, while C1-treated rats exhibited only minimal nephrotoxicity even after 21 days of treatment. The gentamicin complex produced toxicity similar to that of C2 alone, indicating that C2 is the primary nephrotoxic driver in clinical formulations [2]. A novel HPLC method quantified preferential renal accumulation of C2 over C1, providing a mechanistic basis for the differential toxicity [3].

Nephrotoxicity Endpoint
Head-to-head
C1: 0.5 mg/dL serum creatinine vs. C2: 0.8 mg/dL after 7-day dosing (rat model)
Supports nephrotoxicity endpoint differentiation between congeners
Model-specific; ~37.5% relative reduction reported
Nephrotoxicity Aminoglycoside safety Renal toxicology

Cochleotoxicity vs. C2 in Hair Cell Assays

In head-to-head cochleotoxicity assays, gentamicin C1 demonstrated significantly lower ototoxic potential than gentamicin C2. The EC50 for C1 was 728 ± 59 μM, compared to 403 ± 23 μM for C2 (P < 0.05, F-test, n = 8) [1]. This represents a 1.8-fold higher EC50 for C1, indicating substantially reduced hair cell toxicity. In a separate in vivo guinea pig study, auditory brainstem response (ABR) thresholds in the C2 group were more impaired than in the C1 group, and morphological analyses revealed that the proportion of remaining outer hair cells was lowest in animals treated with C2 [2]. The rank order of cochleotoxicity following intratympanic application was: C2 (most severe) > C1 (intermediate) > C1a (weakest) [3].

Cochleotoxicity EC50
Head-to-head
C1 EC50: 728 ± 59 μM vs. C2: 403 ± 23 μM (1.8-fold higher concentration required)
Supports cochleotoxicity ranking: C2 > C1 > C1a
In vitro hair cell assay; n=8
Ototoxicity Cochleotoxicity Hair cell toxicity Ménière's disease

Antimicrobial Potency vs. C1a and C2

Gentamicin C1 exhibits lower antibacterial potency compared to both C1a and C2 across multiple bacterial species. Against S. aureus, C1 was significantly less potent than hospital gentamicin (P < 0.05, Mann-Whitney U test, n = 10 strains) [1]. In direct congener comparison, C2 was more potent than C1 across all strains tested (P < 0.05, Mann-Whitney U test) [2]. Ribosomal binding studies reveal that C1a binds to 30S subunits with the highest affinity, C2 with intermediate affinity, and C1 with the lowest affinity [3]. In strains harboring aminoglycoside-modifying enzymes (AMEs), potency differences among congeners can reach up to 128-fold, though wild-type strains show more modest variation [4].

Antimicrobial Rank Order
Head-to-head
C1 shows lowest ribosomal binding affinity and MIC among major congeners; up to 128-fold differences in AME-harboring strains
Supports congener-specific susceptibility profiling
Potency rank: C1a > C2 > C1 (wild-type); context-dependent
Antibacterial activity Ribosome binding MIC Structure-activity relationship

Pharmacokinetic Clearance vs. Other Congeners

In a comparative pharmacokinetic study of healthy and infected piglets receiving a single intramuscular dose (10 mg/kg), gentamicin C1 demonstrated the highest clearance and volume of distribution among the three major congeners [1]. C1, C1a, and C2 accounted for 22-25%, 33-37%, and 40-42% of total gentamicin exposure, respectively, based on area under the plasma concentration-time curve. The PK/PD target for aminoglycoside efficacy (Cmax/MIC > 10) could be exceeded for Pasteurella multocida, though with greater magnitude in healthy versus infected animals [2]. Total gentamicin exposure was 36% lower (AUC-based) and 16% lower (Cmax-based) in infected piglets compared to healthy piglets, with faster elimination in the infected state [3].

Pharmacokinetic Clearance
Head-to-head
C1 contributes 22–25% of total gentamicin exposure; highest clearance among congeners
Supports congener-specific exposure modeling
Porcine model; single IM dose
Pharmacokinetics PK/PD Clearance Volume of distribution

Formulation Variability Across Commercial Lots

Analysis of 12 commercial lots of gentamicin C revealed that the C2 concentration ranged from 12.4 to 20.1 mg/mL, representing a variation of 7.7 mg/mL across products [1]. This variability has direct toxicological implications, as experimental nephrotoxicity from gentamicin C is largely attributable to the C2 constituent [2]. More recent LC-MS analysis confirmed that relative abundances of each gentamicin congener in commercial formulations can vary up to 1.9-fold depending on the commercial source, and congener abundances on AST disks varied up to 4.1-fold [3]. The C2 content in a given formulation can therefore shift nephrotoxic risk substantially, independent of the labeled total gentamicin concentration.

Lot Composition Variability
Cross-study comparable
C2 content ranges from 12.4 to 20.1 mg/mL across 12 commercial lots; congener abundances vary up to 1.9-fold by source
Supports batch-to-batch consistency assessment
HPLC and LC-MS data; C2 variation drives nephrotoxic risk shifts
Quality control Formulation analysis Regulatory compliance Lot variability

HPLC Method for Congener Quantitation

A validated HPLC method for the separate quantitation of gentamicins C1, C1a, and C2 in plasma and urine achieved a limit of quantification (LOQ) of 0.07 mg/L for gentamicin C1, compared to 0.1 mg/L for C2 and C1a [1]. The method utilized solid-phase extraction with Tris buffer, derivatization with 1-fluoro-2,4-dinitrobenzene in the SPE cartridge, and reversed-phase HPLC separation with UV detection at 365 nm. Recovery was 72% from plasma and 98% from urine, with linear response from LOQ to 50 mg/L for individual components [2]. This method enabled, for the first time, congener-specific pharmacokinetic studies and therapeutic drug monitoring [3].

Analytical LOQ
Method context
LOQ for C1: 0.07 mg/L (plasma/urine) vs. 0.1 mg/L for C2 and C1a
Supports sensitive congener-specific quantitation
HPLC-UV with pre-column derivatization; 365 nm
HPLC method Analytical chemistry Therapeutic drug monitoring Method validation

Gentamicin C1: Research & QC Applications


Reference Standard for HPLC Congener Profiling

Gentamicin C1 is an essential reference standard for developing and validating HPLC methods that separately quantify C1, C1a, and C2 in pharmaceutical formulations and biological fluids [1]. Given that commercial gentamicin lots exhibit C2 content variation from 12.4 to 20.1 mg/mL [2] and congener abundances vary up to 1.9-fold between manufacturers [3], accurate C1 quantitation is critical for batch release testing and stability studies. The validated method achieves an LOQ of 0.07 mg/L for C1, enabling congener-specific therapeutic drug monitoring [4]. Procurement of high-purity C1 reference material supports compliance with pharmacopoeial monographs and ANDA submissions requiring component-specific characterization.

Structure-Toxicity Relationships

Gentamicin C1 differs from C2 by methylation at the N6' position on the purpurosamine ring, a structural feature that correlates with significantly reduced toxicity [1]. C1 exhibits a 1.8-fold higher EC50 in cochleotoxicity assays (728 ± 59 μM vs. 403 ± 23 μM for C2) [2] and produces 60% lower serum creatinine elevation in nephrotoxicity studies [3]. For medicinal chemistry programs developing next-generation aminoglycosides with reduced ototoxic and nephrotoxic liabilities, pure C1 serves as a critical comparator to establish structure-toxicity relationships around the ring I substitution pattern. The 2023 synthetic route to C1, C2, and C2a provides an alternative to chromatographic isolation for obtaining research quantities [4].

Ménière's Disease Intratympanic Research

Intratympanic gentamicin is used clinically to ablate vestibular function in Ménière's disease, but cochleotoxicity leading to hearing loss remains a significant limitation [1]. Among the three major congeners, C2 produces the most severe cochlear damage, C1a the mildest, and C1 exhibits an intermediate toxicity profile [2]. The proportion of remaining outer hair cells is lowest with C2 treatment, while ABR threshold impairment is less severe with C1 than with C2 [3]. For otology researchers investigating congener-specific intratympanic formulations, C1 offers a defined intermediate toxicity reference point for dose-response studies aimed at optimizing the therapeutic index between vestibular ablation and cochlear preservation.

AME Resistance & Susceptibility Profiling

While wild-type bacterial strains show relatively similar susceptibility to C1, C1a, and C2, strains harboring aminoglycoside-modifying enzymes (AMEs) can exhibit up to 128-fold differences in potency between congeners [1]. C1 contains the N6'-methyl substitution that distinguishes it from other congeners and affects susceptibility to AAC(6') acetyltransferases [2]. For microbiology laboratories investigating AME-mediated resistance mechanisms, pure C1 enables precise determination of congener-specific susceptibility patterns. This is particularly relevant given that commercial AST disks show up to 4.1-fold variation in congener abundances [3], potentially confounding resistance interpretation when using mixed-species gentamicin disks.

Application
Selection Property
Validation Focus
HPLC congener profiling
High-purity C1 reference material
Batch-to-batch congener composition consistency
Structure-toxicity relationship studies
N6'-methyl substitution benchmark
Nephrotoxicity and cochleotoxicity endpoint differentiation
Intratympanic research model
Intermediate cochleotoxicity profile reference
Outer hair cell preservation endpoints
AME resistance mechanism studies
N6'-methyl effect on AAC(6') susceptibility
Congener-specific MIC patterns in AME-harboring strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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